
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide
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Overview
Description
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, an isopropyl group at the nitrogen atom, and a carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the reaction of 4-chloropyridine-3-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., THF, diethyl ether).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding amine derivatives.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Chloro-N-(methyl)pyridine-3-carboxamide
- 4-Chloro-N-(ethyl)pyridine-3-carboxamide
- 4-Chloro-N-(tert-butyl)pyridine-3-carboxamide
Comparison: 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, biological activity, and overall performance in various applications compared to its similar compounds .
Biological Activity
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a chloro group and a carboxamide functional group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing cellular processes such as proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit kinases involved in critical signaling pathways .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that similar pyridine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented, showcasing their effectiveness against various strains .
- Anticancer Properties : Research has demonstrated that certain pyridine derivatives can disrupt protein-protein interactions crucial for cancer cell survival. For example, compounds targeting the c-Myc-Max complex have shown promise in inhibiting tumor growth .
- Antiparasitic Effects : Some studies suggest that structural modifications of pyridine derivatives can enhance their antiplasmodial activity. This is particularly relevant for compounds designed to inhibit specific enzymes in the malaria parasite .
Antimicrobial Efficacy
A study focusing on the antimicrobial properties of related pyridine derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 4.69 µM to 22.9 µM for Gram-positive strains and higher for Gram-negative strains .
Anticancer Activity
In a focused library screening, derivatives of this compound were evaluated for their ability to disrupt c-Myc-Max/DNA complexes using electrophoretic mobility shift assays (EMSA). Compounds exhibiting over 90% disruption were identified, indicating strong potential as anticancer agents .
Data Tables
Properties
CAS No. |
62458-81-5 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-5-11-4-3-8(7)10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
ZMFKIRMODNGXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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